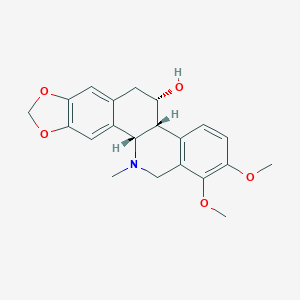
Homochelidonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Homochelidonine is a benzophenanthridine alkaloid.
Aplicaciones Científicas De Investigación
Anticancer Properties
Homochelidonine exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and modulate cell cycle checkpoints.
- Cytotoxicity Studies : Research comparing the cytotoxic effects of this compound and chelidonine on human leukemic and lung carcinoma cells showed that this compound had a pronounced effect on cell viability and apoptosis induction. Specifically, it was found to effectively induce cell death through MAP kinase pathways and cell cycle checkpoints, suggesting its potential as an anticancer agent .
- Mechanisms of Action : The mechanisms underlying the anticancer effects of this compound include the activation of apoptotic pathways and inhibition of telomerase activity in cancer cells. In HepG2 cells, this compound was shown to downregulate hTERT expression, leading to cellular senescence .
Neuropharmacological Effects
This compound also demonstrates notable neuropharmacological activities, influencing central nervous system functions.
- Central Nervous System Activity : Various derivatives of this compound have been synthesized and tested for their effects on the central nervous system. These studies indicate that this compound can affect motor activity and body temperature regulation in animal models .
- Potential Therapeutic Uses : Given its neuroactive properties, there is potential for this compound to be explored in treating neurological disorders. Its modulation of dopaminergic systems may offer insights into therapies for conditions such as Parkinson's disease .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Mechanistic Insights : The compound has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various experimental models. This suggests that it may be useful in managing conditions characterized by chronic inflammation .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.
- Bioavailability Studies : Investigations into the bioavailability of this compound reveal that it has favorable absorption characteristics when administered orally, making it a candidate for further development as a therapeutic agent .
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment Trials : Clinical trials assessing the efficacy of this compound in patients with specific types of cancers have shown promising results, particularly in those with multidrug-resistant tumors .
- Neuroprotection Research : Studies focusing on neuroprotective effects have indicated that this compound may help mitigate neuronal damage in models of neurodegenerative diseases .
Propiedades
Número CAS |
476-33-5 |
|---|---|
Fórmula molecular |
C21H23NO5 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
InChI |
InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1 |
Clave InChI |
MADYLZJCRKUBIK-RYGJVYDSSA-N |
SMILES |
CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
SMILES isomérico |
CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5 |
SMILES canónico |
CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
Key on ui other cas no. |
476-33-5 |
Sinónimos |
Homochelidonine (6CI,7CI,8CI); (+)-Homochelidonine; (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















